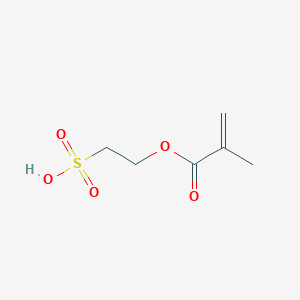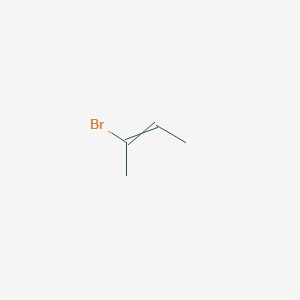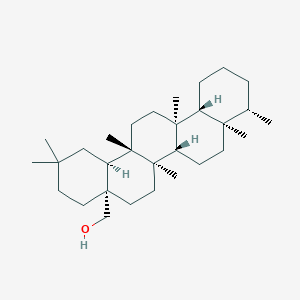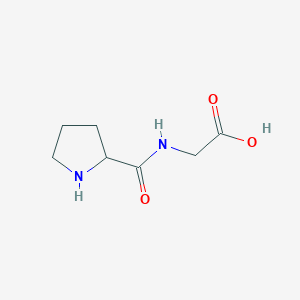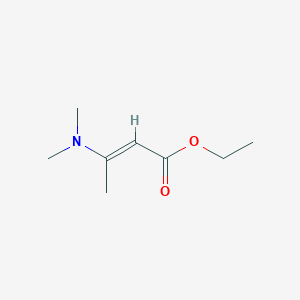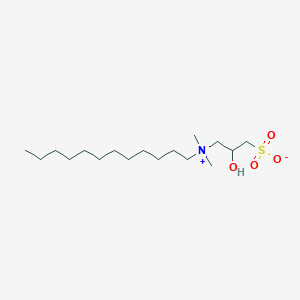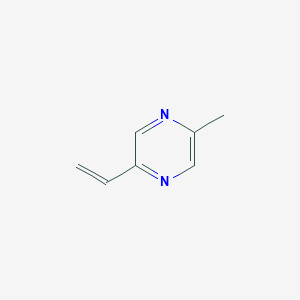
2-Methyl-5-vinylpyrazine
概要
説明
Synthesis Analysis
The synthesis of compounds closely related to 2-Methyl-5-vinylpyrazine, such as 2-methyl-6-vinylpyrazine, involves innovative approaches including 'one pot' reactions facilitated by microwaves, which demonstrates an efficient synthesis process. This method, applied to the synthesis of 2-methyl-6-vinylpyrazine, involved the extraction of volatiles from male papaya fruit flies, followed by separation and identification using GC/MSD, illustrating a practical application of microwave-assisted synthesis in obtaining pyrazine derivatives (Robledo, Escalante, & Arzuffi, 2009).
Molecular Structure Analysis
The molecular structure of vinylpyrazines, including those substituted at various positions, has been analyzed using quantum-chemical calculations, revealing that such compounds can exist in different conformations. These conformations, influenced by substitutions on the pyrazole ring, significantly affect the compound's properties and reactivity. The introduction of a methyl group, for example, impacts the population of different conformational forms and the torsional vibrations of the vinyl group, which has implications for the compound’s chemical behavior and interactions (Afonin & Vashchenko, 1991).
Chemical Reactions and Properties
Research on compounds similar to 2-Methyl-5-vinylpyrazine highlights the reactivity of vinylpyrazines in free-radical polymerization. Studies show that the position of the methyl substitution affects the polymerization kinetics, which is crucial for understanding the chemical behavior of 2-Methyl-5-vinylpyrazine in various reactions. This reactivity is influenced by factors such as initiator concentration and monomer structure, providing insights into the synthesis and potential applications of polymeric materials based on vinylpyrazine derivatives (Nikitenko et al., 1993).
Physical Properties Analysis
The physical properties of 2-Methyl-5-vinylpyrazine and related compounds are influenced by their molecular structures. Crystallographic studies on methyl-substituted pyrazines have shed light on the nature of C–H···N interactions, which are crucial for understanding the solid-state properties of these compounds. Such interactions, dependent on the acidity of the C–H groups and the presence of methyl groups, play a significant role in determining the crystal structures and physical properties of methylpyrazines, including aspects like solubility, melting points, and molecular packing (Thalladi, Gehrke, & Boese, 2000).
Chemical Properties Analysis
The chemical properties of vinylpyrazines, including reactivity and interaction with other molecules, have been extensively studied. For instance, the synthesis of 2-methylpyrazine via catalytic reactions demonstrates the role of catalysts and promoters in enhancing the yield and selectivity of such compounds. The use of copper catalysts with chromium promoters has been shown to improve the dehydrogenation process, resulting in higher selectivity for the desired pyrazine derivatives. This research provides valuable insights into the optimization of synthesis processes for compounds related to 2-Methyl-5-vinylpyrazine (Jing et al., 2008).
科学的研究の応用
Synthesis and Identification : 2-Methyl-6-vinylpyrazine, closely related to 2-Methyl-5-vinylpyrazine, has been synthesized using a 'one pot' reaction involving microwaves. This compound was identified using gas chromatography/mass spectrometry detector (GC/MSD), following its extraction from male papaya fruit flies using solid phase micro-extraction (SPME) (Robledo, Escalante, & Arzuffi, 2009).
Coordination at Triosmium Centres : Research on 2-vinylpyrazine, which is structurally similar to 2-Methyl-5-vinylpyrazine, has revealed its ability to form different coordination modes with triosmium clusters. This reactivity offers insights into the potential applications of 2-Methyl-5-vinylpyrazine in the field of organometallic chemistry (Al-Mamun et al., 2017).
Pheromone Identification in Papaya Fruit Fly : 2-Methyl-6-vinylpyrazine, extracted from male papaya fruit flies, was identified as a sex pheromone. Its synthetic version elicited similar pheromonal responses from female flies, suggesting potential applications in pest control and behavior studies (Chuman et al., 1987).
Side-Chain Alkylation over Modified Zeolites : The reaction of 2-methylpyrazine with formaldehyde to produce 2-vinylpyrazine over modified basic zeolite catalysts highlights potential applications in chemical synthesis and catalysis (Madhavi, Kulkarni, & Raghavan, 2004).
Gas Transport Properties of Polymeric Membranes : Research on the gas transport properties of poly(2-methyl-5-vinyltetrazole) membranes, closely related to 2-Methyl-5-vinylpyrazine, indicates potential applications in gas separation technologies (Dibrov et al., 2014).
Complexation with Copper(II) Ions : The interaction of a polyampholyte based on 2-methyl-5-vinylpyridine with copper(II) ions in aqueous solutions has been studied, suggesting applications in the field of polymer-metal complexation and catalysis (Bekturov, Kudaibergenov, & Sigitov, 1986).
Safety And Hazards
特性
IUPAC Name |
2-ethenyl-5-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-3-7-5-8-6(2)4-9-7/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASFBLBUHWKFBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065680 | |
| Record name | Pyrazine, 2-ethenyl-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Coffee-like aroma | |
| Record name | 2-Methyl-5-vinylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2103/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
65.00 to 66.00 °C. @ 12.00 mm Hg | |
| Record name | 2-Methyl-5-vinylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037282 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very slightly soluble in water; Soluble in acetone, Soluble (in ethanol) | |
| Record name | 2-Methyl-5-vinylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2103/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.011-1.023 | |
| Record name | 2-Methyl-5-vinylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2103/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Methyl-5-vinylpyrazine | |
CAS RN |
13925-08-1 | |
| Record name | 2-Methyl-5-vinylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13925-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-vinylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013925081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-ethenyl-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrazine, 2-ethenyl-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-5-VINYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11651I3458 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methyl-5-vinylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037282 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

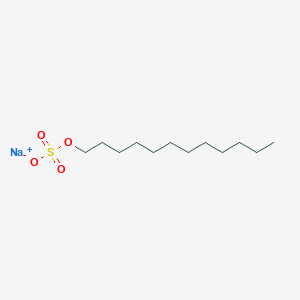
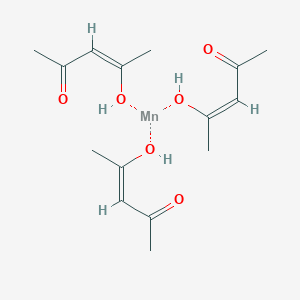
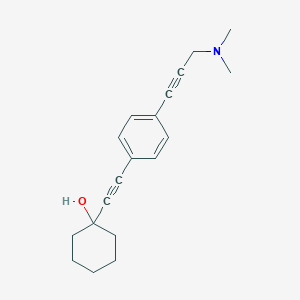
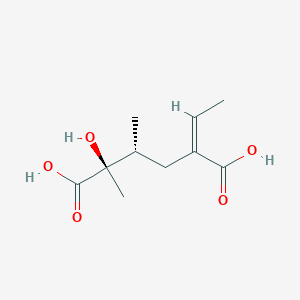
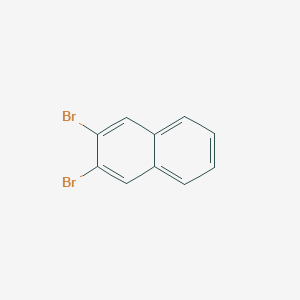
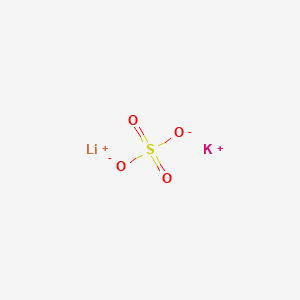
![2-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B89207.png)
